tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate
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Overview
Description
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane ring.
Introduction of the diaza moiety: The diaza group is introduced through a series of reactions, such as amination or azidation, followed by reduction.
Protection and deprotection steps: Protecting groups, such as tert-butyl, are used to protect functional groups during the synthesis and are later removed under specific conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate oxalate can be compared with other similar compounds, such as:
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride: This compound has a similar spirocyclic structure but contains an oxa group instead of a diaza group.
tert-Butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C14H24N2O6 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-7-13-12(9-14)5-4-6-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
FUBJVQNUEDEGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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